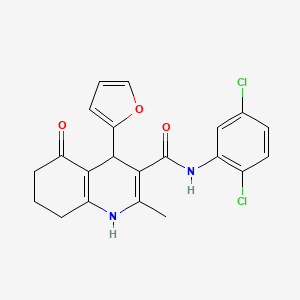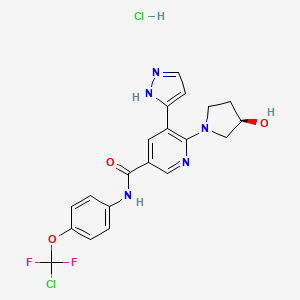
Asciminib hydrochloride
説明
Asciminib Hydrochloride, marketed under the brand name Scemblix, is a medication used to treat Philadelphia chromosome-positive chronic myeloid leukemia (Ph+ CML). It is a protein kinase inhibitor that specifically targets the ABL myristoyl pocket, a novel mechanism of action .
科学的研究の応用
Asciminib Hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying protein kinase inhibitors and their interactions.
Biology: Investigated for its effects on cellular signaling pathways and its potential to inhibit cancer cell proliferation.
Industry: Employed in the development of new therapeutic agents and in pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of Asciminib Hydrochloride involves several key steps:
Starting Material: The synthesis begins with 2-chloro-3-acetylpyridine.
Ketoester Condensation: This step involves the condensation of the starting material to form an intermediate compound.
N-Alkylation: The intermediate undergoes N-alkylation to introduce the necessary functional groups.
Chlorination: Chlorination is performed to further modify the intermediate.
Amidation: The intermediate is then subjected to amidation to form the desired amide.
Knole Pyrazole Synthesis: Finally, the compound undergoes Knole pyrazole synthesis to yield this compound.
Industrial Production Methods: The industrial production of this compound follows the same synthetic route but is optimized for large-scale production. The process involves the use of commercially available reagents and common reaction conditions, making it suitable for mass production .
化学反応の分析
Types of Reactions: Asciminib Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles for substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of this compound, which can be used for further research and development .
作用機序
Asciminib Hydrochloride functions as a STAMP (Specifically Targeting the ABL Myristoyl Pocket) inhibitor. It binds to the myristoyl pocket of the BCR-ABL1 protein, inhibiting its activity. This binding prevents the protein from adopting an active conformation, thereby reducing its kinase activity and inhibiting the proliferation of leukemic cells .
Similar Compounds:
Imatinib (Gleevec): An ATP-competitive tyrosine kinase inhibitor.
Dasatinib (Sprycel): Another ATP-competitive inhibitor with a broader spectrum of activity.
Nilotinib (Tasigna): A selective inhibitor of BCR-ABL1 with higher potency than Imatinib.
Bosutinib (Bosulif): Targets both ABL and SRC family kinases.
Uniqueness of this compound: this compound is unique due to its allosteric inhibition mechanism, targeting the myristoyl pocket rather than the ATP-binding site. This allows it to overcome resistance mutations that affect ATP-competitive inhibitors, making it a valuable option for patients with resistant forms of chronic myeloid leukemia .
特性
CAS番号 |
2119669-71-3 |
|---|---|
分子式 |
C20H19Cl2F2N5O3 |
分子量 |
486.3 g/mol |
IUPAC名 |
N-[4-[chloro(difluoro)methoxy]phenyl]-6-[(3R)-3-hydroxypyrrolidin-1-yl]-5-(1H-pyrazol-5-yl)pyridine-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C20H18ClF2N5O3.ClH/c21-20(22,23)31-15-3-1-13(2-4-15)26-19(30)12-9-16(17-5-7-25-27-17)18(24-10-12)28-8-6-14(29)11-28;/h1-5,7,9-10,14,29H,6,8,11H2,(H,25,27)(H,26,30);1H/t14-;/m1./s1 |
InChIキー |
HGCOOPLEWPBLOY-PFEQFJNWSA-N |
異性体SMILES |
C1CN(C[C@@H]1O)C2=C(C=C(C=N2)C(=O)NC3=CC=C(C=C3)OC(F)(F)Cl)C4=CC=NN4.Cl |
SMILES |
C1CN(CC1O)C2=C(C=C(C=N2)C(=O)NC3=CC=C(C=C3)OC(F)(F)Cl)C4=CC=NN4.Cl |
正規SMILES |
C1CN(CC1O)C2=C(C=C(C=N2)C(=O)NC3=CC=C(C=C3)OC(F)(F)Cl)C4=CC=NN4.Cl |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Asciminib hydrochloride; ABL001-AAA; ABL-001; AB -001; ABL001; asciminib; |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




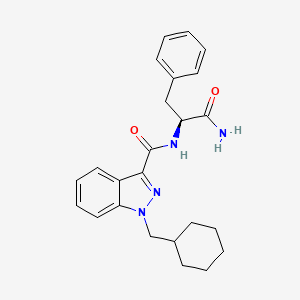

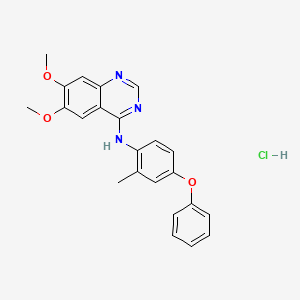




![(3R)-3-{[6-(4-methylphenyl)pyridin-3-yl]oxy}-1-azabicyclo[2.2.2]octane](/img/structure/B605555.png)
![N-[(2R,3S,4S,4aS,8aS)-4-(3,5-dihydroxybenzoyl)-3,4a,8,8-tetramethyl-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl]pyridine-3-carboxamide](/img/structure/B605556.png)
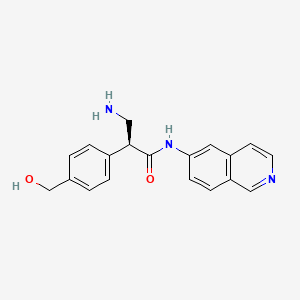
![(1'-but-3-enyl-5-chlorospiro[2H-indole-3,4'-piperidine]-1-yl)-(2,6-difluorophenyl)methanone](/img/structure/B605559.png)
